molecular formula C21H27N3O4S B6530961 N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide CAS No. 946227-36-7

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide

Cat. No. B6530961
CAS RN: 946227-36-7
M. Wt: 417.5 g/mol
InChI Key: RFYOYWIVLUPEPY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring, a common feature in many pharmaceutical drugs. Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the various functional groups. One common method for synthesizing piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring attached to a phenyl ring (a ring of six carbon atoms, often referred to as a “benzene ring”) via a sulfonyl group and an ethyl linker. Another phenyl ring is attached via an acetamide group. The exact three-dimensional structure would depend on the spatial arrangement of these groups and could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The phenyl rings could undergo electrophilic aromatic substitution reactions, and the sulfonyl group could potentially be reduced or hydrolyzed under certain conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a piperazine ring act on the central nervous system, often serving as antagonists for certain neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties could be evaluated through laboratory testing .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly if it shows promise as a pharmaceutical drug. This could involve in-depth studies of its mechanism of action, pharmacokinetics, and potential side effects .

properties

IUPAC Name

N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-18-6-5-7-19(16-18)23-11-13-24(14-12-23)29(26,27)15-10-22-21(25)17-28-20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYOYWIVLUPEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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